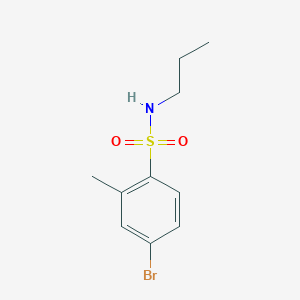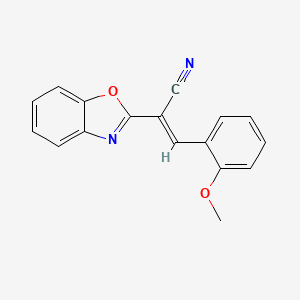![molecular formula C11H16N2O6S B2395786 N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide CAS No. 329695-75-2](/img/structure/B2395786.png)
N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide: is an organic compound with the molecular formula C11H16N2O6S. It is characterized by the presence of a nitrophenyl group, an ethoxyethoxy chain, and a methanesulfonamide group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide typically involves the following steps:
Nitration: The starting material, 2-ethoxyethoxybenzene, undergoes nitration to introduce a nitro group at the 6-position of the benzene ring.
Sulfonation: The nitro compound is then subjected to sulfonation to introduce the methanesulfonamide group.
Esterification: The final step involves the esterification of the sulfonamide with ethoxyethanol to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further react to form various substituted products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, to form different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-[2-(2-methoxyethoxy)-6-nitrophenyl]methanesulfonamide, N-[2-(2-ethoxyethoxy)-4-nitrophenyl]methanesulfonamide.
Uniqueness: The specific arrangement of the ethoxyethoxy chain and the position of the nitro group contribute to its unique chemical and biological properties, distinguishing it from other related compounds.
Eigenschaften
IUPAC Name |
N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6S/c1-3-18-7-8-19-10-6-4-5-9(13(14)15)11(10)12-20(2,16)17/h4-6,12H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYJKACWFVHSCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1NS(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)
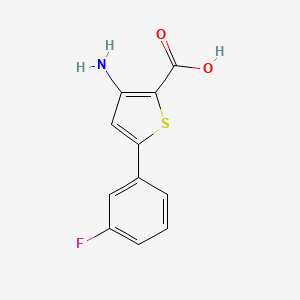
![3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2395707.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2395709.png)
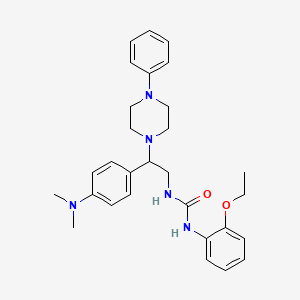
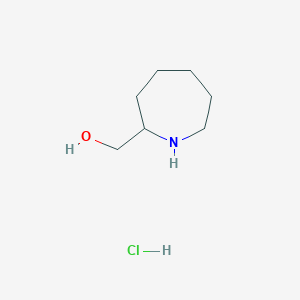
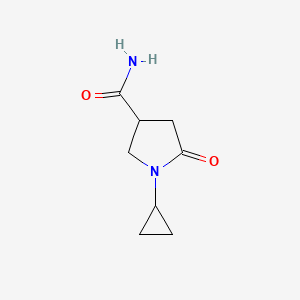
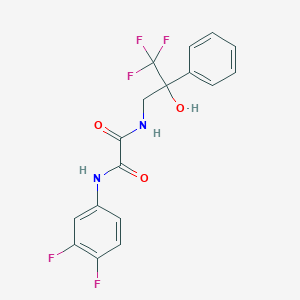
![2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2395715.png)
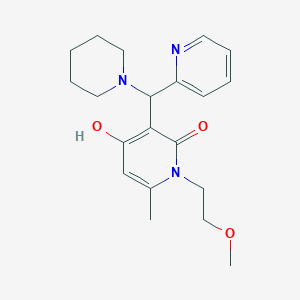
![2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide](/img/structure/B2395719.png)

